2-(4-Cyclohexylphenyl)acetonitrile

Description

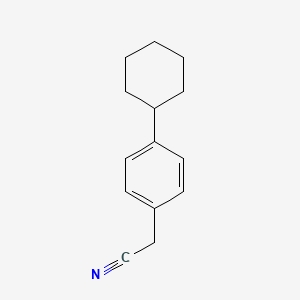

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyclohexylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBNFPZJBCKFKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29030-58-8 | |

| Record name | 2-(4-cyclohexylphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Cyclohexylphenyl Acetonitrile and Its Derivatives

Established Synthetic Pathways to 2-(4-Cyclohexylphenyl)acetonitrile

The construction of the this compound molecular framework relies on key organic reactions that form the essential carbon-carbon and carbon-nitrogen bonds.

The Friedel-Crafts reaction provides a classical yet effective route to arylacetonitriles. nih.gov A general approach involves the reaction of an aromatic compound with a suitable electrophile in the presence of a Lewis acid catalyst. beyondbenign.orgorganic-chemistry.org For the synthesis of this compound, cyclohexylbenzene (B7769038) serves as the aromatic starting material.

One specific method involves a Friedel-Crafts reaction with α-chloro-α-(methylthio)acetonitrile in the presence of a Lewis acid. jst.go.jp This reaction introduces the α-(methylthio)acetonitrile group onto the phenyl ring of cyclohexylbenzene, primarily at the para position due to the directing effect of the cyclohexyl group. The resulting intermediate, 2-(4-cyclohexylphenyl)-2-(methylthio)acetonitrile, is then subjected to reductive desulfurization, for instance, using zinc dust in acetic acid, to yield the final product, this compound. jst.go.jp

Table 1: Friedel-Crafts Based Synthesis

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Friedel-Crafts Reaction | Cyclohexylbenzene, α-chloro-α-(methylthio)acetonitrile | Lewis Acid (e.g., AlCl₃) | 2-(4-Cyclohexylphenyl)-2-(methylthio)acetonitrile |

Nucleophilic substitution is a fundamental method for the synthesis of nitriles. organic-chemistry.orgsapub.org This pathway typically involves the reaction of an alkyl halide with a cyanide salt. In the context of this compound synthesis, the key precursor is a 4-cyclohexylbenzyl halide, such as 4-cyclohexylbenzyl chloride or bromide.

The reaction proceeds via an SN2 mechanism, where the cyanide ion (CN⁻), acting as a nucleophile, displaces the halide from the benzylic carbon of the 4-cyclohexylbenzyl halide. walisongo.ac.id Common cyanide sources include sodium cyanide (NaCN) or potassium cyanide (KCN), and the reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) to facilitate the dissolution of the cyanide salt and promote the SN2 pathway. walisongo.ac.id Phase-transfer catalysts can also be employed to enhance the reaction rate when dealing with two-phase systems. ox.ac.uk

Table 2: Nucleophilic Substitution Pathway

| Reactant | Reagent | Solvent | Product |

|---|

Modern synthetic chemistry widely employs palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds due to their high efficiency and functional group tolerance. researchgate.netnobelprize.org The synthesis of arylacetonitriles, including this compound, can be effectively achieved through these methods. polyu.edu.hk

A common strategy is the cyanation of an aryl halide or triflate. For this specific synthesis, 1-halo-4-cyclohexylbenzene (where halo = bromo or iodo) or 4-cyclohexylphenyl triflate would be the starting material. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ and a suitable phosphine (B1218219) ligand. polyu.edu.hk Various cyanide sources can be used, including zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). colab.ws The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the arylacetonitrile product and regenerate the Pd(0) catalyst. nobelprize.org

Table 3: Palladium-Catalyzed Cyanation

| Aryl Substrate | Cyanide Source | Catalyst System (Example) | Product |

|---|---|---|---|

| 1-Bromo-4-cyclohexylbenzene | Zinc Cyanide (Zn(CN)₂) | Pd(OAc)₂, XPhos | This compound |

Derivatization and Analog Synthesis Strategies

The chemical structure of this compound offers multiple sites for modification, allowing for the synthesis of a diverse range of derivatives and analogs.

The nitrile group is a versatile functional group that can be converted into various other functionalities, providing a gateway to a wide array of derivatives. researchgate.net

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-(4-cyclohexylphenyl)acetic acid. Partial hydrolysis under controlled conditions can lead to the formation of 2-(4-cyclohexylphenyl)acetamide.

Reduction: The nitrile can be reduced to a primary amine, 2-(4-cyclohexylphenyl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.gov

Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Table 4: Derivatives from Nitrile Functionalization

| Reaction Type | Reagents (Example) | Product |

|---|---|---|

| Full Hydrolysis | H₂SO₄, H₂O, heat | 2-(4-Cyclohexylphenyl)acetic acid |

| Partial Hydrolysis | H₂O₂, NaOH | 2-(4-cyclohexylphenyl)acetamide |

The synthesis of analogs can be achieved by introducing or modifying substituents on both the cyclohexyl and phenyl rings of the core structure.

Phenyl Ring Substitution: Electrophilic aromatic substitution reactions can be performed on the phenyl ring to introduce various functional groups. For instance, nitration followed by reduction can introduce an amino group. Halogenation can introduce chloro, bromo, or iodo substituents, which can then be used in further cross-coupling reactions to introduce other groups. nih.gov

Cyclohexyl Ring Modification: The cyclohexyl ring can also be modified. For example, oxidation could potentially introduce a ketone functionality. Alternatively, starting with substituted cyclohexylbenzenes in the initial synthesis allows for the preparation of analogs with substituents on the cyclohexyl ring. escholarship.org The synthesis of analogs with different ring systems in place of the cyclohexyl group, such as cyclopentyl or cycloheptyl, is also a viable strategy for creating structural diversity.

Synthesis of Related Cyclohexylphenyl Compounds (e.g., Cyclohexyl Phenyl Ketone precursors)

The synthesis of precursors is a foundational aspect of producing complex molecules like this compound. Among the most important precursors are cyclohexyl phenyl ketones, which serve as versatile intermediates. A notable method for preparing cyclohexyl phenyl ketone involves a multi-step, one-pot process that begins with readily available starting materials: 1,3-butadiene (B125203) and acrylic acid. google.com This process is commercially significant as it avoids the need for separating and purifying intermediates, thus enhancing efficiency and yield. google.com

The synthesis sequence is initiated by a [2+4] Diels-Alder reaction between 1,3-butadiene and acrylic acid to form 3-cyclohexene-1-carboxylic acid. This is followed by a hydrogenation step to yield cyclohexanecarboxylic acid. Subsequent chlorination converts this acid into cyclohexanecarbonyl chloride, which then undergoes a Friedel-Crafts reaction with benzene (B151609) to produce the final cyclohexyl phenyl ketone. google.com This entire sequence can be carried out in the same reactor, with or without a solvent like benzene. google.comgoogle.com

The key steps are outlined below:

[2+4] Diels-Alder Reaction: 1,3-butadiene + Acrylic Acid → 3-Cyclohexene-1-carboxylic acid

Hydrogenation: 3-Cyclohexene-1-carboxylic acid + H₂ → Cyclohexanecarboxylic acid

Chlorination: Cyclohexanecarboxylic acid + Thionyl Chloride → Cyclohexanecarbonyl chloride

Friedel-Crafts Reaction: Cyclohexanecarbonyl chloride + Benzene → Cyclohexyl Phenyl Ketone

Historically, other methods have been employed, such as the reaction of cyclohexanecarboxylic acid with benzoic acid over a cobalt catalyst, or with benzene in the presence of polyphosphate, though these methods have been associated with lower conversion rates or yields. google.com Cyclohexyl phenyl ketones are crucial intermediates, particularly for producing photoinitiators like 1-hydroxycyclohexyl phenyl ketone. google.comgoogle.comguidechem.com

Advanced Synthetic Techniques and Methodological Innovations

Modern organic synthesis increasingly relies on advanced techniques that offer greater efficiency, selectivity, and sustainability compared to classical methods.

Catalytic Approaches (e.g., Homogeneous and Heterogeneous Catalysis)

Catalysis is central to the synthesis of cyclohexylphenyl compounds, with both homogeneous and heterogeneous systems being employed.

Heterogeneous Catalysis: In the synthesis of cyclohexyl phenyl ketone, heterogeneous catalysts are used for the hydrogenation of 3-cyclohexene-1-carboxylic acid. Typical catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C), which are effective under hydrogen pressures of 80–120 psi and temperatures of 80–120°C. google.com Another example is the acid-catalyzed alkylation of phenol (B47542) with cyclohexene, where solid acid catalysts like the ion-exchange resin Amberlyst 15 are used. unive.it These solid catalysts are favored for their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. unive.it

Homogeneous Catalysis: Homogeneous catalysts are also widely used. For instance, the Friedel-Crafts reaction to form cyclohexyl phenyl ketone traditionally uses anhydrous aluminum trichloride (B1173362) (AlCl₃) as a Lewis acid catalyst in the liquid phase. google.com In the alkylation of phenol with cyclohexene, homogeneous acids like methanesulfonic acid (CH₃SO₃H) have been studied, showing different selectivity compared to their heterogeneous counterparts. unive.it Transition metal complexes also serve as powerful homogeneous catalysts. The palladium-catalyzed aerobic dehydrogenation of cyclohexanones to phenols is a key example. nih.gov Furthermore, theoretical studies using Density Functional Theory (DFT) have investigated the catalytic activity of various transition-metal ions (Cu²⁺, Co²⁺, Ni²⁺, Fe²⁺) in the degradation of cyclohexyl phenyl sulfide (B99878), a model for sulfur-containing heavy oil components. These studies confirm that transition metals, particularly copper, can be effective catalysts in such transformations. acs.org

| Catalyst Type | Catalyst Example | Reaction | Product | Reference |

| Heterogeneous | Pd/C, Pt/C | Hydrogenation | Cyclohexanecarboxylic acid | google.com |

| Heterogeneous | Amberlyst 15 | Phenol Alkylation | Cyclohexylphenols | unive.it |

| Homogeneous | AlCl₃ | Friedel-Crafts Acylation | Cyclohexyl Phenyl Ketone | google.com |

| Homogeneous | Pd(OAc)₂/Cu(OAc)₂ | C-H Oxidation | meta-carbonyl phenols | nih.gov |

| Homogeneous | Cu²⁺, Co²⁺, Ni²⁺, Fe²⁺ | C-S Bond Cleavage | Phenol, Cyclopentene | acs.org |

Photochemical Synthesis Routes

Photochemical methods offer unique pathways for synthesizing complex molecules by utilizing light to initiate reactions. A notable application in this area is the photocatalytic synthesis of 1-hydroxyl cyclohexyl phenyl ketone compounds. wipo.int This process involves a free radical reaction between a 4-substituted benzaldehyde (B42025) and cyclohexane (B81311) under ultraviolet (UV) irradiation to first generate the corresponding 4-substituted cyclohexyl phenyl ketone. wipo.int This intermediate is then hydroxylated to yield the final product. wipo.int This synthesis is advantageous due to its simple steps and reduced pollution. wipo.int

Other research has explored the fundamental photochemical reactions of cyclohexyl phenyl ketones. Irradiation of cyclohexyl phenyl ketone can lead to intramolecular hydrogen abstraction, resulting in the formation of compounds like 1-phenylhept-6-en-1-one. researchgate.netacs.org These studies provide insight into the reactivity of the excited states of these ketones, which is crucial for designing new synthetic applications.

Electrochemical Synthesis Procedures

Electrochemical synthesis represents a green and powerful tool in modern chemistry, using electrons as the primary reagent. This approach offers mild reaction conditions and can often avoid the need for protective groups and harsh chemical oxidants or reductants. nih.gov While specific electrochemical syntheses for this compound are not widely documented, the principles are broadly applicable to related structures.

Electrosynthesis can mimic metabolic pathways, such as the Phase I metabolism of drugs, making it a valuable method for generating metabolites. nih.gov For example, the S-oxidation of phenothiazine-containing drugs has been successfully achieved electrochemically. nih.gov In a typical procedure, a constant current is applied to a solution of the starting material in a suitable solvent with a supporting electrolyte. The voltage and current are optimized to maximize the conversion to the desired product while minimizing the formation of byproducts. nih.gov

Furthermore, acetonitrile itself is often used in electrochemical reactions due to its good conductivity. mdpi.com For instance, the electrochemical synthesis of 1,3-oxazoles has been reported from the reaction of alkynes with acetonitrile, demonstrating the utility of both the solvent and the technique for forming complex heterocyclic structures. mdpi.com

Reaction Optimization and Solvent Considerations in Synthetic Processes

Optimizing reaction conditions, particularly the choice of solvent, is critical for maximizing yield, purity, and efficiency in any synthetic process. acs.org

Role of Acetonitrile as a Reaction Medium in Organic Synthesis

Acetonitrile (CH₃CN) is a widely used polar aprotic solvent in organic synthesis. commonorganicchemistry.comatamankimya.com Its popularity stems from a unique combination of physical and chemical properties that make it suitable for a broad range of applications, from laboratory-scale reactions to industrial manufacturing. atamankimya.comthieme-connect.com

Acetonitrile's high polarity and dielectric constant allow it to dissolve a wide variety of polar and nonpolar compounds, including many organic substrates and inorganic salts. ntnu.noontosight.ai This makes it an excellent medium for reactions involving diverse reactants, such as nucleophilic substitution reactions (e.g., Williamson ether synthesis) and brominations. acs.orgcommonorganicchemistry.com It is also extensively used as a mobile phase in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). commonorganicchemistry.com

Beyond its role as an inert solvent, acetonitrile can actively participate in reactions. It can act as a two-carbon building block in organic synthesis and as a source of nitrogen for producing nitrogen-containing compounds. atamankimya.comontosight.ai For example, it is a key reagent in the Blaise reaction and in the synthesis of pyridines and other heterocycles. thieme-connect.com In catalysis, it can function as a coordinating solvent, forming complexes with metal ions to enhance reaction rates and selectivity. ontosight.ai

However, the choice of acetonitrile is not without limitations. It is unsuitable for reactions involving strong acids and alcohols due to its susceptibility to the Ritter reaction, where it can be attacked by carbocations. thieme-connect.comntnu.no

| Property | Value | Reference |

| Chemical Formula | CH₃CN | commonorganicchemistry.comontosight.ai |

| Molecular Weight | 41.05 g/mol | commonorganicchemistry.com |

| Appearance | Colorless liquid | commonorganicchemistry.com |

| Boiling Point | 80-82 °C | commonorganicchemistry.com |

| Density | 0.786 g/mL | commonorganicchemistry.com |

| Dielectric Constant | 37.5 | numberanalytics.com |

| Dipole Moment | 3.92 D | ntnu.no |

Methodological Safety Considerations for Acetonitrile-Based Reactions

The use of acetonitrile as a solvent and reactant is prevalent in the synthesis of various organic compounds, including nitrile derivatives. Its unique properties, such as its polarity and ability to dissolve a wide range of substances, make it a valuable medium for chemical reactions. ineos.comntnu.no However, its chemical nature also presents significant safety hazards that must be carefully managed, particularly in scaled-up industrial processes. figshare.comacs.org Methodological safety considerations are paramount to prevent accidents, ensure the well-being of laboratory personnel, and maintain process integrity.

Acetonitrile is a colorless, volatile, and flammable liquid. atamankimya.com Its vapors can form explosive mixtures with air, and since the vapors are denser than air, they can travel to an ignition source and flash back. ineos.comwestliberty.edu Therefore, all operations involving acetonitrile should be conducted in well-ventilated areas, such as a chemical fume hood, and away from heat, sparks, or open flames. westliberty.eduyufenggp.com Equipment should be properly grounded to prevent static discharge, and non-sparking tools are recommended. ineos.comyufenggp.com

Hazardous Reactions and Incompatibilities

A primary safety concern in acetonitrile-based reactions is its reactivity with certain classes of chemicals. These reactions can be highly exothermic and have the potential to become runaway reactions if not properly controlled.

One of the most significant hazards involves the use of acetonitrile with strong bases, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). figshare.comacs.orgresearchgate.net At elevated temperatures, strong aqueous bases can hydrolyze acetonitrile. acs.orgyoutube.com This reaction proceeds through the formation of acetamide, which is then further hydrolyzed to form an acetate (B1210297) salt (e.g., sodium acetate) and ammonia (B1221849) gas. youtube.com This process is highly exothermic and can lead to a rapid increase in temperature and pressure within the reaction vessel, creating a risk of explosion or rupture. youtube.com A loss of cooling during such a process could allow the reaction to self-heat to the onset temperature of this hydrolysis, potentially leading to a thermal runaway. figshare.comacs.orgresearchgate.net

Acetonitrile is also incompatible with strong oxidizing agents (e.g., nitric acid, sodium peroxide), strong acids, reducing agents, and alkali metals. atamankimya.comdcceew.gov.au Reactions with these substances can be vigorous and lead to fire or explosions. dcceew.gov.au Upon decomposition, particularly during combustion, acetonitrile can release highly toxic fumes, including hydrogen cyanide and oxides of nitrogen. ineos.comatamankimya.comdcceew.gov.au

The following table summarizes key incompatibilities for acetonitrile in chemical synthesis.

Table 1: Acetonitrile Chemical Incompatibilities

| Incompatible Agent | Potential Hazard | References |

|---|---|---|

| Strong Bases (e.g., NaOH, KOH) | Exothermic hydrolysis, potential for thermal runaway, release of ammonia gas. | acs.org, researchgate.net, figshare.com, youtube.com |

| Strong Oxidizing Agents | Fire and explosion hazard. | atamankimya.com, dcceew.gov.au |

| Strong Acids | Vigorous reaction, decomposition releasing toxic fumes and flammable vapor. | ineos.com, dcceew.gov.au |

| Reducing Agents | Incompatible reaction. | dcceew.gov.au |

| Alkali Metals | Incompatible reaction. | dcceew.gov.au |

Toxicity and Exposure

Exposure to acetonitrile can occur via inhalation, ingestion, or skin absorption. freechemistryonline.comnih.gov While it has modest toxicity in small doses, the toxic effects are primarily due to its metabolism in the body to hydrogen cyanide. wikipedia.org This metabolic process is slow, so symptoms of poisoning may be delayed for several hours. wikipedia.org Acute exposure can lead to irritation of the mucous membranes, while higher concentrations can cause more severe symptoms, including headaches, dizziness, nausea, and in serious cases, convulsions and death. dcceew.gov.aunih.gov Chronic exposure may affect the central nervous system, liver, and kidneys. dcceew.gov.aulsuhsc.edu Due to these risks, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats, is mandatory when handling acetonitrile. westliberty.edulsuhsc.edu

Byproduct Formation and Management

The synthesis of nitrile compounds can generate byproducts that require careful management. For instance, the hydrolysis of acetonitrile under basic conditions produces ammonia. youtube.com In a closed system, the generation of gaseous byproducts like ammonia can lead to a dangerous buildup of pressure. youtube.com In other reactions, acetonitrile can be metabolized or decompose into toxic substances like formaldehyde (B43269) and formic acid, in addition to hydrogen cyanide. nih.govwikipedia.orgepa.gov Therefore, reaction design must account for the safe containment and potential scrubbing of any toxic gaseous byproducts.

The following table details key safety data for acetonitrile.

Table 2: Acetonitrile Safety Data

| Property | Value | References |

|---|---|---|

| Chemical Formula | CH₃CN | wikipedia.org |

| Flash Point | 2 °C (36 °F) | atamankimya.com |

| Boiling Point | 81-82 °C | wikipedia.org |

| Flammable Limits in Air | 4.4% - 16.0% by volume | ineos.com |

| Autoignition Temperature | 524 °C (975 °F) | ineos.com |

Given these considerations, chemists and chemical engineers must perform a thorough risk assessment before conducting any reaction involving acetonitrile, especially when scaling up from the laboratory to production. figshare.comacs.org This includes studying the reaction kinetics and thermal properties using techniques like differential scanning calorimetry to understand the potential for thermal runaway. acs.org Adequate removal of acetonitrile after its use as a solvent, before subsequent reaction steps involving incompatible reagents like strong bases, is a critical safety measure to prevent hazardous secondary reactions. figshare.comacs.orgresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 4 Cyclohexylphenyl Acetonitrile

Transformations Involving the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that undergoes a variety of transformations, providing access to a range of other important organic compounds.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental reaction that can be controlled to yield either amides or carboxylic acids, depending on the reaction conditions. youtube.comyoutube.com The reaction proceeds in two stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. study.comyoutube.com

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid, to produce the corresponding carboxylic acid. youtube.com The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. youtube.com Subsequent proton transfer and tautomerization lead to the formation of the amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt under the acidic conditions. youtube.com

| Reactant | Reagents & Conditions | Product |

|---|---|---|

| 2-(4-Cyclohexylphenyl)acetonitrile | H3O+, Heat | 2-(4-Cyclohexylphenyl)acetic acid |

Alkaline hydrolysis, achieved by heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521), initially yields the salt of the carboxylic acid and ammonia (B1221849). youtube.comstudy.com To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. youtube.com It is possible to stop the hydrolysis at the amide stage by using milder reaction conditions, such as controlled heating in an alkaline solution of hydrogen peroxide. youtube.com

| Reactant | Reagents & Conditions | Product |

|---|

| this compound | 1. NaOH(aq), Heat 2. H3O+ | 2-(4-Cyclohexylphenyl)acetic acid | | this compound | H2O2, NaOH(aq), Mild Heat | 2-(4-Cyclohexylphenyl)acetamide |

Reduction Reactions to Amines

The nitrile group can be reduced to a primary amine, a transformation of significant synthetic utility. A powerful reducing agent commonly employed for this purpose is lithium aluminum hydride (LiAlH4). masterorganicchemistry.comyoutube.comleah4sci.com The reaction is typically carried out in an inert ether solvent, followed by an aqueous workup to neutralize the reaction mixture and liberate the free amine. masterorganicchemistry.comrochester.edu LiAlH4 is a potent source of hydride ions (H-), which act as nucleophiles, attacking the electrophilic carbon of the nitrile group. A subsequent series of hydride additions and protonations during workup leads to the formation of the primary amine, 2-(4-cyclohexylphenyl)ethan-1-amine.

Catalytic hydrogenation is another effective method for the reduction of nitriles. chemrxiv.org This process involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. chemrxiv.org The reaction is typically performed under pressure and at an elevated temperature.

| Reactant | Reagents & Conditions | Product |

|---|

| this compound | 1. LiAlH4, Ether 2. H2O | 2-(4-cyclohexylphenyl)ethan-1-amine | | this compound | H2, Pd/C or Raney Ni, Pressure | 2-(4-cyclohexylphenyl)ethan-1-amine |

Nucleophilic Addition Reactions to the Nitrile

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). This reaction provides a valuable method for the formation of carbon-carbon bonds and the synthesis of ketones.

When a Grignard reagent, such as phenylmagnesium bromide, reacts with this compound, it adds to the carbon-nitrogen triple bond. The initial product is an imine salt, which upon acidic hydrolysis is converted to a ketone. study.com For instance, the reaction with phenylmagnesium bromide would yield 1-(4-cyclohexylphenyl)-1-phenylacetone after workup.

| Reactant | Reagents & Conditions | Intermediate Product | Final Product (after hydrolysis) |

|---|

| this compound | 1. Phenylmagnesium bromide, Ether 2. H3O+ | Imine | 1-(4-cyclohexylphenyl)-1-phenylacetone |

Reactions of the Aromatic and Alicyclic Moieties

Beyond the reactivity of the nitrile group, the phenyl and cyclohexyl rings of this compound can also undergo specific chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution, a class of reactions that includes nitration, halogenation, and Friedel-Crafts reactions. The regiochemical outcome of these reactions is governed by the directing effect of the substituents already present on the ring: the cyclohexyl group and the cyanomethyl (-CH2CN) group.

The cyclohexyl group is an alkyl group, which is known to be an ortho-, para-directing and activating group. Conversely, the cyanomethyl group is generally considered to be a deactivating and meta-directing group due to the electron-withdrawing nature of the nitrile. When both an activating and a deactivating group are present on a benzene (B151609) ring, the activating group typically controls the position of further substitution. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the cyclohexyl group.

Nitration: The nitration of benzene derivatives is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. chemistrysteps.comlibretexts.orgchemguide.co.uklibretexts.org This mixture generates the highly electrophilic nitronium ion (NO2+). chemguide.co.uklibretexts.orgmasterorganicchemistry.com For this compound, the nitration is expected to yield a mixture of 2-(4-cyclohexyl-3-nitrophenyl)acetonitrile and 2-(4-cyclohexyl-2-nitrophenyl)acetonitrile.

| Reactant | Reagents & Conditions | Major Products |

|---|---|---|

| This compound | Conc. HNO3, Conc. H2SO4 | 2-(4-cyclohexyl-3-nitrophenyl)acetonitrile and 2-(4-cyclohexyl-2-nitrophenyl)acetonitrile |

Halogenation: The bromination of aromatic rings can be achieved using bromine (Br2) in the presence of a Lewis acid catalyst, such as FeBr3. Alternatively, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine. organic-chemistry.org Similar to nitration, the substitution will be directed by the cyclohexyl group, leading to ortho- and para-brominated products relative to the cyclohexyl substituent.

| Reactant | Reagents & Conditions | Major Products |

|---|---|---|

| This compound | Br2, FeBr3 | 2-(3-bromo-4-cyclohexylphenyl)acetonitrile and 2-(2-bromo-4-cyclohexylphenyl)acetonitrile |

Functionalization of the Cyclohexyl Ring System

The cyclohexyl ring, being a saturated hydrocarbon moiety, is generally less reactive than the aromatic ring. However, it can undergo functionalization through free-radical reactions.

Free-Radical Halogenation: The benzylic position of the cyclohexyl ring (the carbon atom attached to the phenyl ring) is susceptible to free-radical halogenation. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, and light or heat. nih.gov This would lead to the introduction of a bromine atom at the 1-position of the cyclohexyl ring.

| Reactant | Reagents & Conditions | Product |

|---|---|---|

| This compound | NBS, Benzoyl Peroxide, Heat/Light | 2-(4-(1-bromocyclohexyl)phenyl)acetonitrile |

Further functionalization of the cyclohexyl ring can also be achieved through oxidation reactions, although this typically requires harsher conditions and may lead to a mixture of products.

Complexation Chemistry and Ligand Properties of this compound

The complexation chemistry of this compound, while not extensively documented for this specific molecule, can be inferred from the well-established coordination behavior of related arylacetonitrile compounds. These molecules are recognized for their ability to act as ligands, forming stable complexes with a variety of transition metals. The nitrile group and the aromatic ring are the primary features governing its coordinating properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with arylacetonitrile ligands, such as this compound, typically involves the reaction of the ligand with a metal salt in a suitable solvent. uobaghdad.edu.iq The general procedure consists of dissolving the arylacetonitrile and a metal halide (e.g., chloride, bromide) or other salt in a solvent like ethanol (B145695) or methanol (B129727). The mixture is then stirred, often with heating, to facilitate the complexation reaction. uobaghdad.edu.iqresearchgate.net The resulting metal complex may precipitate from the solution upon cooling or after partial removal of the solvent and can then be isolated by filtration, washed, and dried. researchgate.net

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques to determine their structure and properties. Infrared (IR) spectroscopy is a crucial tool for confirming the coordination of the nitrile group to the metal center. Upon complexation, the C≡N stretching frequency in the IR spectrum typically shifts to a higher or lower wavenumber, indicating the involvement of the nitrile nitrogen in bonding with the metal. researchgate.net

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the complex, which can help to elucidate the coordination geometry around the metal ion. Magnetic susceptibility measurements are used to determine the magnetic moment of the complex, which reveals the number of unpaired electrons and thus provides insight into the oxidation state and spin state of the metal center. researchgate.netresearchgate.net Elemental analysis is employed to confirm the stoichiometry of the metal-ligand complex. researchgate.net

Table 1: Representative Spectroscopic Data for a Hypothetical Metal Complex of this compound

| Spectroscopic Technique | Key Feature | Observed Shift/Value | Interpretation |

| Infrared (IR) Spectroscopy | ν(C≡N) stretch | Shift from ~2250 cm⁻¹ | Coordination of the nitrile nitrogen to the metal center. |

| UV-Vis Spectroscopy | d-d transitions | Bands in the visible region | Suggests a specific coordination geometry (e.g., octahedral, tetrahedral). |

| Magnetic Susceptibility | Magnetic Moment | Value consistent with unpaired electrons | Determination of the metal's oxidation and spin state. |

Coordination Modes and Ligand Behavior in Catalytic Systems

Arylacetonitrile derivatives have demonstrated their utility as ligands in various catalytic systems. The primary mode of coordination for these ligands is through the lone pair of electrons on the nitrogen atom of the nitrile group, acting as a σ-donor. researchgate.net This interaction is fundamental to the formation of stable metal complexes that can act as catalysts.

In the context of catalysis, arylacetonitriles have been employed in reactions such as α-alkylation and allylic alkylation. nih.govnih.gov For instance, ruthenium complexes bearing arylacetonitrile ligands have been shown to be active catalysts for the α-alkylation of arylacetonitriles themselves with primary alcohols. nih.gov Similarly, palladium-catalyzed asymmetric allylic alkylation has been achieved with arylfluoroacetonitriles, highlighting the role of the nitrile-containing substrate in the catalytic cycle. nih.gov

The behavior of this compound as a ligand in catalytic systems is expected to be analogous. The cyclohexylphenyl group can exert steric and electronic effects that may influence the stability and reactivity of the resulting metal complex. The bulky cyclohexyl group could, for example, create a specific steric environment around the metal center, potentially influencing the selectivity of a catalytic reaction. The electronic properties of the phenyl ring can also affect the σ-donating ability of the nitrile nitrogen, thereby modulating the catalytic activity of the metal center.

Investigating Photoreactivity and Excited State Processes

The photoreactivity of aromatic nitriles has been a subject of interest, with studies revealing a range of photochemical transformations upon absorption of ultraviolet light. acs.org These reactions are governed by the nature of the electronic excited states of the molecules. For this compound, the presence of the phenyl ring and the nitrile group suggests that it will exhibit photochemical behavior characteristic of this class of compounds.

Upon absorption of UV radiation, aromatic compounds are promoted to an excited singlet state (S1), from which they can undergo various photophysical and photochemical processes. youtube.com These include fluorescence (radiative decay back to the ground state), intersystem crossing to a triplet state (T1), or chemical reaction.

The photochemistry of aryl-substituted tetrazoles, which are precursors to nitrilimines, has been studied in detail. nih.gov UV irradiation of these compounds can lead to the extrusion of molecular nitrogen and the formation of highly reactive C-phenyl-nitrilimines. nih.gov The structure and stability of these intermediates are influenced by the substituents on the phenyl ring. nih.gov By analogy, direct photoexcitation of this compound could potentially lead to bond cleavage or rearrangements, depending on the specific excited state involved.

Photochemical reactions of aromatic nitriles with other molecules, such as allylsilanes, have also been reported, proceeding through photoinduced electron transfer. acs.org This suggests that this compound could participate in similar electron transfer processes when irradiated in the presence of suitable electron donors or acceptors.

The excited state dynamics of such molecules are often complex and can involve multiple electronic states. stanford.edu Theoretical calculations are often employed to understand the potential energy surfaces of the excited states and to predict the most likely photochemical pathways. nih.gov

Table 2: Plausible Photochemical Processes for this compound

| Process | Description | Potential Outcome |

| Photoisomerization | Rearrangement of the molecular structure upon light absorption. | Formation of structural isomers. |

| Photodissociation | Cleavage of chemical bonds following electronic excitation. | Generation of radical or ionic fragments. |

| Photoinduced Electron Transfer | Electron transfer to or from an excited state of the molecule. | Formation of radical ions, leading to subsequent reactions. |

| Intersystem Crossing | Transition from an excited singlet state to an excited triplet state. | Access to triplet state reactivity, such as phosphorescence or different reaction pathways. |

Structural Elucidation and Spectroscopic Characterization of 2 4 Cyclohexylphenyl Acetonitrile and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering insights into the chemical environment of individual atoms. longdom.org

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their immediate electronic environment. libretexts.org For 2-(4-cyclohexylphenyl)acetonitrile, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic, benzylic, and cyclohexyl protons. The chemical shifts (δ) are influenced by the electron density around the protons. acdlabs.com

The aromatic protons typically appear as a set of doublets in the range of δ 7.2-7.4 ppm, indicative of a 1,4-disubstituted benzene (B151609) ring. The two protons on the methylene (B1212753) (-CH2-) group adjacent to the nitrile and the phenyl ring, known as benzylic protons, resonate as a singlet at approximately δ 3.7 ppm. The protons of the cyclohexyl ring produce a series of multiplets in the upfield region, typically between δ 1.2 and 2.5 ppm, due to their complex spin-spin coupling interactions. csustan.edu

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic | 7.2-7.4 | dd | 4H |

| Benzylic (-CH₂CN) | ~3.7 | s | 2H |

| Cyclohexyl | 1.2-2.5 | m | 11H |

Note: Chemical shifts can vary slightly depending on the solvent and concentration. carlroth.com

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. libretexts.org In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. ceitec.cz The carbon of the nitrile group (C≡N) is typically found in the downfield region around δ 118 ppm. The aromatic carbons show signals between δ 127 and 145 ppm, with the carbon attached to the cyclohexyl group appearing at a different chemical shift than the others due to substitution. oregonstate.edu The benzylic carbon (-CH₂CN) resonates at approximately δ 23 ppm. The carbons of the cyclohexyl ring exhibit signals in the range of δ 26-44 ppm. oregonstate.eduhmdb.cachemicalbook.com

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Nitrile (-C≡N) | ~118 |

| Aromatic (quaternary) | ~145, ~129 |

| Aromatic (CH) | ~128, ~127 |

| Cyclohexyl (CH) | ~44 |

| Cyclohexyl (CH₂) | 26-34 |

| Benzylic (-CH₂CN) | ~23 |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by experimental conditions. libretexts.org

To gain deeper insights into the three-dimensional structure of this compound and its analogs, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. columbia.edunumberanalytics.comipb.pt These 2D NMR experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. acdlabs.com

NOESY and ROESY are particularly valuable for determining the relative stereochemistry and preferred conformations of the cyclohexyl ring and its orientation relative to the phenyl ring. columbia.eduuba.ar For instance, correlations observed in a NOESY spectrum can help to distinguish between axial and equatorial protons on the cyclohexyl ring and to understand the spatial arrangement of the entire molecule. uchicago.edu The choice between NOESY and ROESY often depends on the molecular weight of the compound, with ROESY being more suitable for medium-sized molecules where the NOE may be close to zero. columbia.eduuba.ar

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. alevelchemistry.co.ukmeasurlabs.com

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically to four or five decimal places, which allows for the unambiguous determination of a compound's molecular formula. alevelchemistry.co.ukbioanalysis-zone.com For this compound (C₁₄H₁₇N), HR-MS can distinguish its exact mass from other compounds that may have the same nominal mass. bioanalysis-zone.com This high level of precision is crucial for confirming the identity of newly synthesized compounds and for analyzing complex mixtures. lcms.czumb.edunih.govchemrxiv.org

Table 3: HR-MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N |

| Calculated Exact Mass | 199.1361 |

| Observed Exact Mass | 199.13xx (Varies with instrumentation) |

Note: The observed mass may have a small error, typically in the parts-per-million (ppm) range. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.eduinnovatechlabs.com It is widely used to determine the purity of a sample and to identify its components. innovatechlabs.com In a GC-MS analysis of this compound, the sample is first vaporized and passed through a GC column, where it is separated from any impurities. shimadzu.comgcms.cz The separated components then enter the mass spectrometer, which generates a mass spectrum for each. nih.gov The retention time from the GC and the fragmentation pattern from the MS provide a highly specific fingerprint for the compound, allowing for its confident identification and the assessment of sample purity. nih.govscielo.org.mx Solvents of high purity are essential for this process to avoid interference. scharlab.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net It is widely used for the identification and quantification of compounds in complex mixtures. agnopharma.com In the analysis of this compound and its analogs, LC-MS plays a crucial role in confirming the molecular weight and providing structural information. nih.govmst.or.jp

The process begins with the introduction of the sample, dissolved in a suitable solvent, into the liquid chromatograph. researchgate.net Commonly used solvents include methanol (B129727) and acetonitrile (B52724), often in mixtures with water. waters.com The choice of solvent is critical and depends on the solubility of the analyte and its compatibility with the ionization technique. waters.com For many organic molecules, a mixture of acetonitrile and water is effective. sigmaaldrich.comlongdom.org The sample is then passed through a chromatographic column, where the individual components are separated based on their interactions with the stationary phase. mst.or.jp

After separation, the eluted compounds are introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a commonly employed ionization technique for a wide range of biological and organic molecules, including those similar in structure to this compound. agnopharma.comnih.gov In ESI, a high voltage is applied to the liquid stream, creating a fine spray of charged droplets. The solvent evaporates, leaving behind charged analyte molecules (ions). nih.gov These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum provides the molecular weight of the compound. For this compound, a molecular weight of 199.29 g/mol is expected. cymitquimica.com Tandem mass spectrometry (LC-MS/MS) can be used to further fragment the molecular ion, providing valuable information about the compound's structure. agnopharma.com

Table 1: LC-MS Parameters for Analysis of Nitrile-Containing Compounds

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 reverse-phase | Separation of non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water gradient | To elute compounds with varying polarities. sigmaaldrich.comlongdom.org |

| Ionization Source | Electrospray Ionization (ESI) | To generate charged molecules for mass analysis. nih.gov |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | To separate ions based on their mass-to-charge ratio. mst.or.jp |

| Detection Mode | Positive or Negative Ion Mode | Depends on the analyte's ability to gain or lose a proton. |

It is important to note that matrix effects can influence the accuracy of quantitative LC-MS analysis by suppressing or enhancing the ionization of the analyte. chromatographyonline.com Therefore, proper sample preparation and the use of internal standards are crucial for obtaining reliable results. agnopharma.com

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. spectroscopyonline.comwebassign.net It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. specac.com The resulting IR spectrum is a unique "fingerprint" of the molecule, with characteristic absorption bands indicating the presence of specific functional groups. specac.comlibretexts.org

For this compound, the IR spectrum would exhibit several key absorption bands that confirm its structure:

Nitrile (C≡N) Stretch: The most characteristic peak for a nitrile is the stretching vibration of the carbon-nitrogen triple bond (C≡N). This absorption is typically strong and sharp, appearing in the range of 2260-2220 cm⁻¹. libretexts.org For acetonitrile, a simple nitrile, this peak is observed around 2256 cm⁻¹. researchgate.net The presence of a band in this region is a strong indicator of the nitrile functional group in this compound. libretexts.org

Aromatic C-H Stretch: The presence of the phenyl ring will give rise to C-H stretching vibrations for the sp² hybridized carbons. These bands typically appear at wavenumbers slightly above 3000 cm⁻¹, usually in the range of 3100-3000 cm⁻¹. libretexts.orglibretexts.org

Aliphatic C-H Stretch: The cyclohexyl group and the methylene bridge (-CH₂-) contain sp³ hybridized carbons. Their C-H stretching vibrations will result in strong absorptions in the region of 3000-2850 cm⁻¹. libretexts.orglibretexts.org

Aromatic C=C Stretch: The carbon-carbon double bond stretching vibrations within the benzene ring typically produce one or more sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. libretexts.orglibretexts.org

C-H Bending Vibrations: Bending vibrations of the C-H bonds in both the aromatic and aliphatic parts of the molecule will appear in the "fingerprint region" of the spectrum (below 1500 cm⁻¹). libretexts.org While this region can be complex, specific patterns can provide further structural confirmation. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Expected Intensity |

| Nitrile (C≡N) | Stretch | 2260-2220 | Strong, Sharp libretexts.org |

| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak libretexts.orglibretexts.org |

| Aliphatic C-H | Stretch | 3000-2850 | Strong libretexts.orglibretexts.org |

| Aromatic C=C | Stretch | 1600-1450 | Variable, Sharp libretexts.orglibretexts.org |

Raman Spectroscopy for Molecular Structure Insights

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to IR spectroscopy. horiba.combruker.com It is based on the inelastic scattering of monochromatic light, usually from a laser. bruker.com When photons interact with a molecule, most are scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction of photons are scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. bruker.com The resulting Raman spectrum provides a fingerprint of the molecule's vibrational modes. bruker.com

For this compound, Raman spectroscopy can provide valuable insights into its molecular structure:

Nitrile (C≡N) Stretch: The C≡N stretching vibration, which is a strong and sharp band in the IR spectrum, is also typically a strong and sharp band in the Raman spectrum, appearing in a similar region (around 2250 cm⁻¹). researchgate.net This is because the C≡N bond involves a significant change in polarizability during vibration, making it strongly Raman active.

Aromatic Ring Vibrations: The vibrations of the phenyl ring are often strong in the Raman spectrum. The symmetric "ring breathing" mode, which involves the expansion and contraction of the entire ring, is particularly characteristic and usually appears as a strong, sharp band. Other C=C stretching and C-H bending modes of the aromatic ring will also be present.

Cyclohexyl Ring Vibrations: The various C-C stretching and CH₂ bending and rocking modes of the cyclohexyl ring will also give rise to Raman bands. These can provide information about the conformation of the cyclohexyl ring.

Symmetry and Polarity: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, whereas IR spectroscopy is more sensitive to polar bonds and asymmetric vibrations. horiba.com This complementarity is a key advantage of using both techniques. For instance, the C-C bonds of the cyclohexyl and phenyl rings, which are less polar, will show stronger signals in the Raman spectrum compared to the IR spectrum.

The differences in the Raman spectra between crystalline and amorphous forms of a solid can provide information about the long-range translational symmetry and spatial order of the molecules. spectroscopyonline.com

Table 3: Key Raman Shifts for this compound

| Functional Group/Vibration | Approximate Raman Shift (cm⁻¹) | Expected Intensity |

| Nitrile (C≡N) Stretch | ~2250 | Strong, Sharp |

| Aromatic Ring Breathing | ~1000 | Strong, Sharp |

| Aromatic C=C Stretch | 1600-1580 | Medium to Strong |

| Aliphatic C-H Stretch | 3000-2850 | Medium to Strong |

| Aromatic C-H Stretch | 3100-3000 | Medium |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from the ground state to higher energy excited states. utdallas.edu The resulting spectrum can provide information about the presence of chromophores, which are the parts of a molecule that absorb light.

For this compound, the primary chromophore is the phenyl ring. The UV-Vis spectrum is expected to show absorption bands characteristic of a substituted benzene ring. Typically, aromatic compounds exhibit two main absorption bands:

The E2-band: This is a strong absorption band usually found at shorter wavelengths (around 200-230 nm) and is due to a π → π* transition of the benzene ring.

The B-band: This is a weaker absorption band that appears at longer wavelengths (around 250-280 nm) and shows fine vibrational structure. It is also a π → π* transition but is formally forbidden by symmetry rules in unsubstituted benzene.

The presence of substituents on the benzene ring can cause shifts in the position (to longer or shorter wavelengths) and intensity of these absorption bands. In the case of this compound, the cyclohexyl and acetonitrile groups are expected to have a relatively small effect on the position of the absorption maxima compared to more strongly electron-donating or electron-withdrawing groups.

The solvent in which the spectrum is recorded can also influence the absorption maxima, a phenomenon known as solvatochromism. walisongo.ac.id Polar solvents may cause shifts in the absorption bands compared to non-polar solvents.

Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent (e.g., Cyclohexane)

| Absorption Band | Approximate λmax (nm) | Molar Absorptivity (ε) | Transition |

| E2-band | ~220 | High | π → π |

| B-band | ~265 | Low to Medium | π → π |

Luminescence and Fluorescence Quenching Studies

Luminescence is the emission of light from a substance that has absorbed energy. Fluorescence is a type of luminescence where a molecule absorbs light at a specific wavelength and then rapidly emits light at a longer wavelength. The study of fluorescence and its quenching can provide valuable information about the photophysical properties of a molecule and its interactions with other species. uzh.ch

While this compound itself is not expected to be strongly fluorescent, its analogs or derivatives with more extended π-conjugated systems or specific functional groups might exhibit interesting luminescence properties. nii.ac.jp For instance, the introduction of an electron-donating group on the phenyl ring could enhance fluorescence.

Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by the presence of another substance, known as a quencher. uzh.chnih.gov Quenching can occur through various mechanisms, including:

Dynamic Quenching: This occurs when the excited fluorophore collides with the quencher molecule, leading to non-radiative de-excitation. spectroscopyonline.com This process is diffusion-controlled. uzh.ch

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. spectroscopyonline.com

Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer from an excited donor fluorophore to an acceptor molecule. nih.gov

Fluorescence quenching studies can be used to investigate the accessibility of the fluorophore to the quencher and to determine binding constants in molecular complexes. The Stern-Volmer equation is often used to analyze dynamic quenching data.

In the context of this compound and its analogs, quenching studies could be employed if a fluorescent analog is synthesized. Potential quenchers could include molecules with heavy atoms (which enhance intersystem crossing) or electron-rich/deficient species that can interact with the excited state of the fluorophore. uzh.ch Water and alcohols can also act as fluorescence quenchers for many organic fluorophores. rsc.org

X-ray Diffraction (XRD) Crystallography

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) stands as the most powerful method for unambiguously determining the molecular structure of crystalline compounds. chemeo.com The technique requires a high-quality single crystal, which is mounted and rotated in a focused X-ray beam. researchgate.net The resulting diffraction data allows for the calculation of the electron density map of the repeating unit in the crystal, known as the unit cell, from which the precise coordinates of each atom can be determined. cam.ac.uk

While specific crystallographic data for this compound is not publicly available, analysis of its analogs is common in the literature. Such data, once determined, is typically deposited in public repositories like the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD) for public access. crystallography.netd-nb.info For instance, crystals suitable for SC-XRD analysis are often grown by methods such as the slow evaporation of a solvent like acetonitrile. frontiersin.org

The analysis of an analog, 2-hydroxyacetophenone (B1195853) N(4)-cyclohexyl thiosemicarbazone, which also contains a cyclohexyl group and crystallized with an acetonitrile molecule, reveals the type of detailed structural information that can be obtained. cam.ac.uk A typical set of crystallographic data includes the crystal system, space group, and unit cell dimensions.

Interactive Data Table: Representative Crystallographic Data for a Cyclohexyl-Containing Analog cam.ac.uk

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9436 |

| b (Å) | 12.4762 |

| c (Å) | 18.588 |

| α (°) | 100.187 |

| β (°) | 97.069 |

| γ (°) | 92.340 |

| Volume (ų) | 1569.6 |

| Z (molecules/unit cell) | 4 |

Furthermore, SC-XRD provides precise measurements of bond lengths and angles within the molecule, confirming its connectivity and conformation.

Interactive Data Table: Example of Selected Bond Distances and Angles from SC-XRD frontiersin.org

| Bond/Angle | Measurement (Å or °) |

| C-C (aromatic) | ~1.39 Å |

| C-C (cyclohexyl) | ~1.54 Å |

| C-C≡N | ~1.47 Å |

| C≡N | ~1.15 Å |

| C-C-C (aromatic) | ~120° |

| C-C-C (cyclohexyl) | ~109.5° |

Note: The bond length and angle data are typical values and presented for illustrative purposes.

X-ray Absorption Fine Structure (XAFS) for Local Atomic Environment

X-ray Absorption Fine Structure (XAFS) is a synchrotron-based technique that provides information about the local geometric and/or electronic structure around a specific absorbing atom. researchgate.net The technique is element-specific and does not require crystalline samples, making it suitable for amorphous materials, liquids, and gases. rsc.org XAFS spectra are typically divided into two regions: X-ray Absorption Near Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry of the absorbing atom, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information on the number, distance, and type of neighboring atoms.

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. These methods are vital for determining the thermal stability, decomposition profile, and phase transitions of materials.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. libretexts.org This technique is primarily used to evaluate the thermal stability and composition of materials. epo.org A TGA experiment yields a thermogram, which plots mass percentage against temperature. The onset temperature of decomposition is a key indicator of the material's thermal stability.

For analogs containing the cyclohexylphenyl moiety, TGA reveals excellent thermal properties. The analysis of 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA) shows a very high sublimation temperature, with a 5% weight loss occurring at 360°C, indicating remarkable stability. researchgate.net Similarly, certain Schiff base complexes incorporating a 4-cyclohexylphenyl group are reported to be thermally stable up to temperatures greater than 290°C. rsc.org

Interactive Data Table: TGA Data for Cyclohexylphenyl Analogs

| Compound/Analog | Key Finding | Experimental Conditions | Reference |

| 2,6-di(4-cyclohexylphenyl)anthracene | Td (5% loss) = 360 °C (sublimation) | Nitrogen atmosphere | researchgate.net |

| Zn(II) Schiff Base Complex | Stable up to >290 °C | Not specified | rsc.org |

| Generic Cyanine Compound | Thermal decomposition evaluated | Nitrogen, 10 °C/min heating rate | ineos.com |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. d-nb.info DSC is used to detect and quantify the energy changes associated with phase transitions, such as melting (endothermic), crystallization (exothermic), and glass transitions. researchgate.net

DSC analysis of the analog 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA) showed no endothermic (melting) or exothermic (crystallization) peaks before its decomposition, which complements the TGA data and confirms its high thermal stability. researchgate.net This is in contrast to a structurally similar analog without the cyclohexyl groups, which exhibited clear melting and crystallization peaks. researchgate.net This highlights the role of the cyclohexyl substituent in enhancing the thermal properties of the molecule. For some polymers containing cyclohexyl groups, DSC scans also show no glass transition before the decomposition temperature is reached.

Interactive Data Table: DSC Findings for a Cyclohexylphenyl Analog

| Compound/Analog | Transition Observed | Temperature (°C) | Enthalpy (J/g) | Reference |

| 2,6-di(4-cyclohexylphenyl)anthracene | None before decomposition | N/A | N/A | researchgate.net |

Other Analytical Methods

A comprehensive characterization of this compound and its analogs involves a suite of other analytical techniques. These methods are used to confirm the identity, purity, and structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are routinely used to confirm the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Mass Spectrometry (MS) : This technique provides the exact molecular weight of the compound, confirming its elemental composition.

Elemental Analysis : This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is compared against the calculated theoretical values to verify purity.

The synthesis and characterization of the analog 2,6-di(4-cyclohexylphenyl)anthracene were confirmed using ¹H NMR, mass spectrometry, and elemental analysis. researchgate.net

Acetonitrile is frequently employed as a solvent in these analytical procedures. It is used to dissolve samples for NMR analysis, as a recrystallization solvent to obtain high-purity crystals for XRD frontiersin.org, and as a component of the mobile phase in High-Performance Liquid Chromatography (HPLC) for purification and analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample, providing a crucial check for the purity and identity of a synthesized compound. elementar.com For organic molecules, this typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and measured to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). ucalgary.ca

The molecular formula for this compound is C₁₄H₁₇N. Based on this formula, the theoretical elemental composition can be calculated. These calculated values serve as the benchmark against which experimental results are compared. For a new compound to be considered pure, the experimentally found values are generally expected to fall within ±0.4% of the calculated values, a standard criterion adopted by many scientific journals. nih.gov

The expected elemental composition for this compound is detailed in the table below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 168.154 | 84.37 |

| Hydrogen | H | 1.008 | 17 | 17.136 | 8.60 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.03 |

| Total | | | | 199.297 | 100.00 |

This table presents the calculated theoretical elemental percentages for this compound based on its molecular formula.

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the electrochemical properties of a compound, such as its oxidation and reduction potentials. nih.gov The experiment involves scanning the potential of an electrode linearly with time and measuring the resulting current. For phenylacetonitrile (B145931) and its derivatives, CV is often performed in a non-aqueous solvent like acetonitrile (ACN) with a supporting electrolyte. mdpi.comnih.gov

Studies on the parent compound, phenylacetonitrile (PhCH₂CN), show that it is relatively difficult to oxidize. In a common electrolyte system of Et₃N·3HF in acetonitrile, phenylacetonitrile does not show a distinct oxidation peak below 2.2 V versus a palladium/hydrogen reference electrode. cecri.res.in This indicates a high resistance to losing an electron from its molecular orbitals. The electrochemical stability window (ESW) of phenylacetonitrile has been reported to be around 4.29 V when used as a solvent with 0.65 M Et₄NBF₄, highlighting its general stability. mdpi.com

The introduction of a cyclohexyl group at the para position of the phenyl ring in this compound is expected to influence its electrochemical properties. The cyclohexyl group is considered to be a weak electron-donating group. This donation of electron density to the phenyl ring should make the molecule easier to oxidize compared to the unsubstituted phenylacetonitrile. Consequently, one would anticipate the oxidation potential of this compound to be lower (i.e., occur at a less positive potential) than that of phenylacetonitrile under similar experimental conditions.

Table 2: Cyclic Voltammetry Data for Phenylacetonitrile Analogs

| Compound | Solvent/Electrolyte | Working Electrode | Potential Range (V) | Key Observation | Reference |

|---|---|---|---|---|---|

| Phenylacetonitrile | CH₃CN / 0.1 M Et₃N·3HF | Platinum | Not specified | No distinct oxidation peak below 2.2 V | cecri.res.in |

| Phenylacetonitrile | CH₃CN-free Et₃N·3HF | Platinum | Not specified | Oxidation peak at ~2.0 V | cecri.res.in |

This table summarizes the electrochemical data for the parent compound, phenylacetonitrile, under various conditions. The data provides a baseline for predicting the behavior of its cyclohexyl derivative.

Electron Paramagnetic Resonance (EPR) for Radical Species Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. bruker.comrsc.org This makes it an invaluable tool for studying reaction mechanisms that involve radical intermediates. ljmu.ac.uk When a compound like this compound is subjected to conditions that can generate radicals (e.g., photolysis or reaction with an initiator), EPR can be used to detect, identify, and quantify these transient species. psu.edu

The radical most likely to be formed from this compound is the α-cyano-4-cyclohexylbenzyl radical, resulting from the abstraction of the benzylic hydrogen atom. The EPR spectrum of such a radical would provide a wealth of information. The g-value and, more importantly, the hyperfine coupling constants (hfcc), which arise from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁴N), are characteristic of a specific radical structure. ljmu.ac.uk

Table 3: Representative EPR Hyperfine Coupling Constants for Related Radicals

| Radical Species | Nucleus | Hyperfine Coupling Constant (Gauss) | Comments | Reference |

|---|---|---|---|---|

| α-Stannylvinyl radical | ¹H (vinyl) | ~11 G | Example of a carbon-centered radical with coupling to a β-proton. | qub.ac.uk |

| Benzyl (B1604629) radical adduct | ¹⁴N (nitrone) | ~14-15 G | Typical values for spin adducts used to trap carbon-centered radicals. | psu.edu |

This table provides example hyperfine coupling constants for related radical species to illustrate the type of data obtained from EPR studies. The specific values for the this compound radical would be unique but fall within expected ranges for such structures.

Computational Chemistry and Theoretical Modeling of 2 4 Cyclohexylphenyl Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.netkpfu.ru It is a widely used tool for predicting molecular properties such as geometric parameters, vibrational frequencies, and electronic properties like orbital energies. ijcce.ac.ir For 2-(4-cyclohexylphenyl)acetonitrile, DFT calculations can elucidate the influence of the cyclohexyl and cyano moieties on the phenyl ring's electronic environment.

DFT calculations would typically begin with a geometry optimization of the molecule to find its lowest energy conformation. From this optimized structure, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

Furthermore, DFT can generate an electrostatic potential map, which illustrates the charge distribution and identifies electrophilic and nucleophilic sites. For this compound, this would likely show a region of negative potential around the nitrogen atom of the nitrile group and positive potential on the hydrogen atoms.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents illustrative data typical for a molecule of this nature, as direct computational studies are not available in the cited literature.

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -0.8 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule. |

| Mulliken Charge on Nitrile N | -0.45 e | Indicates the partial negative charge on the nitrogen atom. |

| Mulliken Charge on Nitrile C | +0.15 e | Indicates the partial positive charge on the carbon atom of the nitrile. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. mdpi.comnih.gov It is a powerful tool for predicting electronic absorption spectra (like UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.govresearchgate.net

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ijcce.ac.ir These calculations help in the interpretation of experimental spectra and in understanding the nature of the electronic transitions, such as π→π* transitions within the phenyl ring or n→π* transitions involving the nitrile group. The calculations are typically performed on the DFT-optimized ground state geometry, often incorporating a solvent model to simulate experimental conditions more accurately. researchgate.net

Table 2: Hypothetical TD-DFT-Calculated Electronic Transitions for this compound This table presents illustrative data, as direct computational studies are not available in the cited literature.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Character |

|---|---|---|---|---|

| S₀ → S₁ | 4.60 | 269 | 0.15 | π → π* (Phenyl) |

| S₀ → S₂ | 5.15 | 241 | 0.02 | n → π* (Nitrile) |

| S₀ → S₃ | 5.80 | 214 | 0.85 | π → π* (Phenyl) |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics and flexibility of molecules. nih.govresearchgate.net

For this compound, MD simulations can explore its conformational landscape. The molecule possesses significant flexibility, primarily due to the rotation around the single bond connecting the cyclohexyl and phenyl rings, and the bond connecting the phenyl ring to the acetonitrile (B52724) group. The cyclohexyl ring itself can undergo conformational changes, such as the chair-to-boat interconversion. tu-darmstadt.de

An MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and running the simulation for a duration of nanoseconds to microseconds. The resulting trajectory provides information on preferred conformations, the energy barriers between them, and how the molecule interacts with its environment. This is particularly useful for understanding how the molecule might behave in a biological system or in solution. researchgate.net